2-Amino-5-chloroisonicotinonitrile 2-Amino-5-chloroisonicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1393106-21-2
VCID: VC2593603
InChI: InChI=1S/C6H4ClN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,(H2,9,10)
SMILES: C1=C(C(=CN=C1N)Cl)C#N
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol

2-Amino-5-chloroisonicotinonitrile

CAS No.: 1393106-21-2

Cat. No.: VC2593603

Molecular Formula: C6H4ClN3

Molecular Weight: 153.57 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-chloroisonicotinonitrile - 1393106-21-2

Specification

CAS No. 1393106-21-2
Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
IUPAC Name 2-amino-5-chloropyridine-4-carbonitrile
Standard InChI InChI=1S/C6H4ClN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,(H2,9,10)
Standard InChI Key SUEHUBXXIPWXHI-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1N)Cl)C#N
Canonical SMILES C1=C(C(=CN=C1N)Cl)C#N

Introduction

Chemical Structure and Properties

2-Amino-5-chloroisonicotinonitrile (CAS: 1393106-21-2) is a pyridine derivative with the molecular formula C₆H₄ClN₃. It features an amino group at position 2, a chlorine atom at position 5, and a nitrile group at position 4 of the pyridine ring structure.

Physical and Chemical Identifiers

The compound possesses several important chemical identifiers that help distinguish it in scientific literature and databases:

PropertyValue
IUPAC Name2-amino-5-chloropyridine-4-carbonitrile
Molecular FormulaC₆H₄ClN₃
Molecular Weight153.57 g/mol
CAS Number1393106-21-2
AppearanceCrystalline solid

Structural Characteristics

The structure of 2-Amino-5-chloroisonicotinonitrile includes three key functional groups:

  • An amino (-NH₂) group at position 2

  • A chlorine atom at position 5

  • A nitrile (-CN) group at position 4

This specific arrangement of functional groups contributes to its chemical reactivity and biological properties. The amino group serves as a hydrogen bond donor, while the nitrile group acts as a hydrogen bond acceptor, enabling diverse interactions with biological targets.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 2-Amino-5-chloroisonicotinonitrile and related compounds. While the search results don't provide a direct synthesis method for this specific compound, relevant synthetic routes for structurally similar compounds can be adapted.

Biological Activity

2-Amino-5-chloroisonicotinonitrile exhibits several notable biological activities that make it interesting for pharmaceutical research.

Antimicrobial Properties

Research indicates that 2-Amino-5-chloroisonicotinonitrile possesses antimicrobial activity against various bacterial strains. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.

Mechanism of Action

The antimicrobial mechanism of 2-Amino-5-chloroisonicotinonitrile appears to be related to protein synthesis inhibition. Compounds with similar structural features are known to:

  • Bind to bacterial ribosomes

  • Inhibit protein synthesis by promoting mistranslation

  • Eliminate proofreading mechanisms in bacterial cells

This mechanism parallels that of aminoglycoside antibiotics, though through a distinct molecular structure.

Cytotoxic Effects

Some research suggests that 2-Amino-5-chloroisonicotinonitrile and related compounds may exhibit cytotoxic properties against cancer cell lines. The compound's ability to interact with specific cellular targets may contribute to potential anticancer applications, though more research is needed in this area .

Pharmacokinetic Properties

Understanding the pharmacokinetic properties of 2-Amino-5-chloroisonicotinonitrile is essential for evaluating its potential as a therapeutic agent.

Absorption and Distribution

2-Amino-5-chloroisonicotinonitrile demonstrates favorable pharmacokinetic characteristics:

PropertyObservation
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PermeabilityPresent
Cellular DistributionWidespread

These properties enhance its potential therapeutic applications, particularly for targeting conditions affecting the central nervous system.

Metabolism and Excretion

The compound interacts with several metabolic pathways and enzymes:

  • It may be metabolized by nitrilases to produce 2-chloroisonicotinic acid

  • This metabolite can participate in various biochemical reactions

  • The compound undergoes various transformations including nucleophilic substitutions and oxidation reactions

Chemical Reactions and Reactivity

The functional groups present in 2-Amino-5-chloroisonicotinonitrile enable it to participate in various chemical reactions.

Nucleophilic Substitution Reactions

The chlorine atom at position 5 can be replaced by other nucleophiles:

  • Reaction with amines or thiols under appropriate conditions

  • Substitution with azide groups to form corresponding azido derivatives

  • Replacement with other heteroatoms to create diverse analogues

Reactions Involving the Nitrile Group

The nitrile functional group can undergo several transformations:

  • Reduction to form corresponding amines

  • Hydrolysis to form amides or carboxylic acids

  • Participation in cycloaddition reactions to form heterocyclic structures

Amino Group Reactivity

The amino group at position 2 can participate in:

  • Oxidation reactions to form nitro or nitroso derivatives

  • Diazotization followed by various coupling reactions

  • Formation of amide derivatives

Research Applications

2-Amino-5-chloroisonicotinonitrile has found applications in various research areas.

Drug Development

The compound serves as an important building block in medicinal chemistry:

  • As a precursor for more complex pharmaceutical compounds

  • In the development of novel antimicrobial agents

  • As a structural component in enzyme inhibitors

For example, it has been used as a key intermediate in the synthesis of compounds with activity against the BTB domain of BCL6, which has implications for cancer treatment .

Synthetic Chemistry Applications

In organic synthesis, 2-Amino-5-chloroisonicotinonitrile serves as a versatile building block:

  • For the creation of more complex heterocyclic systems

  • In the synthesis of compounds with diverse biological activities

  • As a substrate for transition metal-catalyzed coupling reactions

Comparison with Structural Analogues

2-Amino-5-chloroisonicotinonitrile belongs to a family of related compounds with varying substitution patterns and biological properties.

Structural Similarities and Differences

CompoundStructural DifferenceKey Properties
2-Amino-3-chloroisonicotinonitrileChlorine at position 3 instead of 5Different receptor binding profile
2-Amino-3,5-dichloroisonicotinonitrileAdditional chlorine at position 3Enhanced lipophilicity, different activity spectrum
2-(2-Amino-5-chloropyridin-4-yl)acetonitrileCH₂CN instead of direct CN attachmentModified pharmacokinetics and target binding
3-Chloro-4-methylpyridin-2-amineMethyl group instead of nitrileDifferent hydrogen bonding capabilities

These structural analogues demonstrate how small changes in molecular structure can significantly affect biological activity and physicochemical properties .

Structure-Activity Relationships

Research into structure-activity relationships of 2-amino-pyridine derivatives suggests that:

  • The position of the chlorine atom significantly affects antimicrobial activity

  • The nitrile group enhances binding to specific protein targets

  • The amino group is essential for hydrogen bonding interactions with biological receptors

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